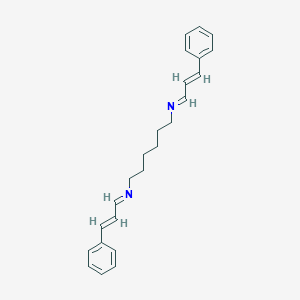

N,N'-Dicinnamylidene-1,6-hexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-NCDJPSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-73-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine

This guide provides a comprehensive technical overview for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine, a versatile Schiff base with significant applications in polymer chemistry and material science. The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundation built on established chemical principles and practical laboratory insights.

Introduction and Significance

This compound is a bis-Schiff base notable for its unique molecular architecture, which combines the rigidity of aromatic cinnamaldehyde moieties with a flexible hexanediamine linker.[1] This structure imparts valuable properties, making it an effective crosslinking agent, particularly for epoxy resins and elastomers, where it enhances mechanical strength, thermal stability, and durability.[1][2] Its applications extend to being a dye-fixing agent in the textile industry and a precursor for the synthesis of various pharmaceutical compounds.

The synthesis is predicated on the condensation reaction between a primary amine and an aldehyde, a classic method for forming the imine or azomethine group (C=N) characteristic of Schiff bases.[3][4] Aromatic aldehydes, such as cinnamaldehyde, are known to form particularly stable Schiff bases due to the conjugation of the aromatic system.[1]

Underlying Chemical Principles: The Schiff Base Formation

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The reaction involves two molar equivalents of cinnamaldehyde reacting with one molar equivalent of 1,6-hexanediamine.[1]

The mechanism can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde.

-

Formation of a Hemiaminal Intermediate: This initial attack results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.

-

Dehydration: The hemiaminal then undergoes dehydration (loss of a water molecule) to form the stable imine (C=N) bond. This step is often acid-catalyzed, though the reaction can proceed without a strong acid catalyst.

-

Second Condensation: The process is repeated at the other primary amine group of the 1,6-hexanediamine with a second molecule of cinnamaldehyde to yield the final bis-Schiff base product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section details the step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cinnamaldehyde | C₉H₈O | 132.16 | ≥98% | Commercially Available |

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21 | ≥98% | Commercially Available |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 95% or Absolute | Commercially Available |

| Distilled Water | H₂O | 18.02 | N/A | In-house |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator (optional)

Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.81 g (0.05 mol) of 1,6-hexanediamine in 100 mL of ethanol. Stir the solution using a magnetic stirrer until the diamine is fully dissolved.

-

Addition of Cinnamaldehyde: To the stirred solution, slowly add 13.22 g (0.1 mol) of cinnamaldehyde dropwise over a period of 10-15 minutes. An exothermic reaction may be observed, and the solution may turn yellow.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours to ensure the reaction goes to completion.

-

Product Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, this compound, is insoluble in ethanol and will precipitate as a yellowish-brown solid. For enhanced precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Filtration and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (91-93°C) until a constant weight is achieved.

Safety Precautions

-

Conduct the synthesis in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Cinnamaldehyde can be a skin irritant. Avoid direct contact.

-

1,6-Hexanediamine is corrosive and can cause burns. Handle with care.

-

Ethanol is flammable. Keep away from open flames and sparks.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

To confirm the successful synthesis and purity of the final product, several analytical techniques can be employed.

-

Appearance: Yellowish-brown crystalline solid.

-

Melting Point: 91-93°C.

-

Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration and the disappearance of the C=O (carbonyl) stretch from cinnamaldehyde and the N-H bends from 1,6-hexanediamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the cinnamyl groups, the vinyl protons, and the aliphatic protons of the hexanediamine backbone. A characteristic signal for the imine proton (-CH=N-) should be present.

-

¹³C NMR: The spectrum should show the presence of the imine carbon (C=N) and the absence of the carbonyl carbon from the starting aldehyde.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₂₄H₂₈N₂, MW: 344.49 g/mol ).[][7]

While detailed experimental spectroscopic data is not widely published, the expected outcomes are based on the known spectra of similar Schiff base compounds.[1]

Conclusion

The synthesis of this compound via the condensation of cinnamaldehyde and 1,6-hexanediamine is a straightforward and efficient method for producing this valuable chemical compound. The protocol outlined in this guide provides a robust framework for its successful synthesis and purification in a laboratory setting. Proper characterization is essential to verify the identity and purity of the final product, ensuring its suitability for downstream applications in materials science and chemical synthesis.

References

- This compound: A Versatile Compound with Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound. (n.d.). LookChem.

- This compound | 140-73-8. (n.d.). Benchchem.

- GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). (n.d.). Cymer Chemicals.

- CAS 140-73-8 this compound. (n.d.). BOC Sciences.

- This compound | C24H28N2 | CID 67325. (n.d.). PubChem.

- This compound | 140-73-8. (n.d.). ChemicalBook.

- Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017). Oriental Journal of Chemistry.

- The synthesis route of cinnamaldehyde Schiff base. (2017). ResearchGate.

- This compound Safety Data Sheets. (n.d.). Echemi.

- Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. (2017). PubMed Central.

- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing.

Sources

synthesis of Schiff bases from cinnamaldehyde

An In-depth Technical Guide to the Synthesis of Schiff Bases from Cinnamaldehyde

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a cornerstone in the architecture of coordination chemistry and medicinal drug design.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their versatile structural properties and the synthetic accessibility of the imine bond have established them as privileged scaffolds in the development of novel therapeutic agents. Cinnamaldehyde, the primary constituent of cinnamon oil, serves as an ideal starting material for the synthesis of a unique class of Schiff bases.[2] As a natural, aromatic aldehyde, it provides a conjugated system that enhances the stability of the resulting imine.[2] The modification of cinnamaldehyde into Schiff base derivatives has been shown to overcome some of its limitations, such as high volatility and strong odor, while often potentiating its inherent biological activities.[3] These derivatives have demonstrated a broad spectrum of pharmacological effects, including significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them highly valuable for drug development professionals.[4][5]

This guide provides an in-depth exploration of the , grounded in mechanistic understanding and field-proven methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, purify, and characterize these high-value compounds efficiently and effectively.

Core Principles of Synthesis

A profound understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions and ensuring the successful synthesis of the target Schiff base. The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.

The Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step pathway involving a key carbinolamine intermediate. The rate-determining step is typically the acid-catalyzed dehydration of this intermediate.[6]

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine (or hemiaminal) intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, known as an iminium ion.

-

Deprotonation: A water molecule or another base removes a proton from the nitrogen atom, yielding the final, neutral Schiff base and regenerating the acid catalyst.

Caption: Acid-catalyzed mechanism for Schiff base formation.

Causality Behind Experimental Choices

-

Role of Catalysts: The reaction is catalyzed by acid, but pH control is critical. An excessively high acid concentration will protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[6] Conversely, in the absence of a catalyst, the reaction is often impractically slow. Therefore, synthesis is best performed under mildly acidic conditions, often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[7] This ensures sufficient protonation of the carbonyl group without neutralizing the amine nucleophile.

-

Choice of Amine: The rate of reaction is influenced by the nucleophilicity of the amine. Amines with electron-donating groups are more nucleophilic and will generally react faster than those with electron-withdrawing groups. The steric hindrance around the amine group can also affect the rate of carbinolamine formation.

-

Solvent Selection: The choice of solvent is crucial for driving the reaction to completion. Since the formation of a Schiff base is a reversible equilibrium, the removal of water is essential to shift the equilibrium towards the product side (Le Châtelier's principle).

-

Ethanol or Methanol: These are common solvents as they readily dissolve both cinnamaldehyde and many primary amines. The reaction can be refluxed in these solvents, often with a catalyst.

-

Azeotropic Removal of Water: Solvents like toluene or benzene can be used with a Dean-Stark apparatus to azeotropically remove water as it is formed, effectively driving the reaction to completion.

-

Solvent-Free Conditions: As will be discussed, modern methods like microwave-assisted and mechanochemical synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry.[8]

-

Synthetic Methodologies: Protocols and Field-Proven Insights

The selection of a synthetic methodology depends on available equipment, desired reaction scale, and efficiency goals. Here, we detail three field-proven methods, from the conventional to the advanced.

Caption: Comparative workflows for Schiff base synthesis.

Method 1: Conventional Heating (Reflux)

This is the most traditional and widely accessible method for Schiff base synthesis. It relies on thermal energy to overcome the activation energy barrier of the reaction.

-

Principle: Reactants are dissolved in a suitable solvent and heated to the solvent's boiling point in a flask equipped with a condenser. The condenser returns the evaporated solvent to the flask, allowing the reaction to proceed at a constant temperature for an extended period without loss of solvent.

-

Detailed Step-by-Step Protocol:

-

To a 100 mL round-bottom flask, add cinnamaldehyde (e.g., 10 mmol, 1.32 g).

-

Add an equimolar amount of the desired primary amine (10 mmol).

-

Add 30-40 mL of ethanol as the solvent.

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Equip the flask with a reflux condenser and add boiling chips.

-

Heat the mixture to reflux using a heating mantle and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven.

-

-

Purification (Recrystallization): The crude Schiff base can be purified by recrystallization.[9][10] Dissolve the solid in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity is observed, then reheat until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[9][11]

Method 2: Microwave-Assisted Synthesis (MWAS)

MWAS is a green chemistry technique that utilizes microwave energy to heat reactions rapidly and efficiently.

-

Principle: Microwave irradiation interacts directly with polar molecules (reactants, solvent) in the mixture, causing rapid and uniform heating throughout the bulk of the reaction medium.[12] This localized, instantaneous heating often leads to a dramatic acceleration of reaction rates compared to conventional heating, which relies on slower thermal conduction.[13][14]

-

Detailed Step-by-Step Protocol:

-

In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine cinnamaldehyde (e.g., 2 mmol, 0.26 g) and an equimolar amount of the primary amine (2 mmol).

-

For a solvent-free reaction, add a catalytic amount of glacial acetic acid (1-2 drops). Alternatively, use a minimal amount of a polar solvent like ethanol or DMF.[7]

-

Seal the vessel and place it in the cavity of a dedicated microwave synthesizer.

-

Irradiate the mixture at a specified power (e.g., 200-600 W) and temperature (e.g., 70-100 °C) for a short duration, typically 2-15 minutes.[8][15] The reaction progress can be monitored by TLC between short irradiation intervals.

-

Once the reaction is complete, cool the vessel to room temperature (automated in most reactors).

-

Add cold ethanol to the vessel and stir to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[1]

-

Method 3: Mechanochemical Synthesis (Grinding)

Mechanochemistry utilizes mechanical energy to induce chemical transformations, often in the absence of a solvent.

-

Principle: Solid reactants are ground together in a ball mill or with a mortar and pestle. The mechanical force creates localized high-pressure and high-temperature zones at the point of contact between particles, providing the energy needed for the reaction to occur.[16] Liquid-Assisted Grinding (LAG) involves adding a sub-stoichiometric amount of a liquid to facilitate ion mobility and accelerate the reaction.[17][18]

-

Detailed Step-by-Step Protocol (LAG):

-

Place cinnamaldehyde (e.g., 5 mmol, 0.66 g) and an equimolar amount of the primary amine (5 mmol) into a stainless steel grinding jar containing grinding balls.

-

Add a few drops (e.g., 50-100 µL) of a liquid grinding assistant, such as ethanol or acetic acid.

-

Seal the jar and place it in a planetary ball mill or mixer mill.

-

Grind the mixture at a suitable frequency (e.g., 10-30 Hz) for 15-60 minutes.

-

After grinding, open the jar in a fume hood and collect the solid product.

-

The product is often of high purity and may only require washing with a non-polar solvent like hexane to remove any unreacted cinnamaldehyde, followed by drying.[19]

-

Comparative Analysis of Synthesis Methods

The choice of synthetic method has a profound impact on reaction efficiency and environmental footprint. Microwave-assisted and mechanochemical methods consistently outperform conventional heating in terms of reaction time and yield.[13][15]

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MWAS) | Mechanochemical Synthesis (Grinding) |

| Reaction Time | Hours (e.g., 2-9 h)[20] | Minutes (e.g., 2-15 min)[7][8] | Minutes (e.g., 15-60 min)[17] |

| Typical Yield | Good (e.g., 65-85%)[20] | Excellent (e.g., >85-95%)[7][20] | Excellent (e.g., >90%)[19] |

| Energy Input | High (prolonged heating) | Low (short duration, focused energy) | Low (direct mechanical energy) |

| Solvent Usage | High (bulk solvent required) | Low to None | None to Minimal (LAG) |

| Process Control | Good | Excellent (precise T/P control) | Moderate |

| Key Advantage | Simple, accessible equipment | Extreme speed, high yields | Green (solvent-free), high efficiency |

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base. The formation of the imine bond results in distinct spectroscopic signatures.

-

FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically found in the range of 1600-1640 cm⁻¹ .[5][21] Concurrently, the characteristic C=O stretching band of cinnamaldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will disappear.[22]

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: A key diagnostic signal is the singlet or doublet for the azomethine proton (-CH=N-), which typically appears downfield in the 8.0-8.8 ppm region. The vinyl protons of the cinnamaldehyde backbone usually appear as doublets or multiplets between 6.5-7.8 ppm .[23] Aromatic protons from both precursors will be observed in their expected regions.

-

¹³C NMR: The formation of the imine is confirmed by the appearance of the azomethine carbon signal in the 150-165 ppm range.

-

-

UV-Vis Spectroscopy: Cinnamaldehyde Schiff bases possess an extended conjugated system, resulting in characteristic electronic absorptions. Spectra typically show two main absorption bands: a high-intensity band around 280-320 nm attributed to π→π* transitions within the aromatic and conjugated system, and a lower intensity band at longer wavelengths (>350 nm) corresponding to n→π* transitions of the imine nitrogen's lone pair.[24][25]

| Spectroscopic Data for a Model Cinnamaldehyde Schiff Base (N-cinnamylidene-aniline) | | :--- | :--- | | Technique | Characteristic Signal / Peak | | FT-IR (KBr, cm⁻¹) | ~1625 (C=N stretch), ~1580 (C=C aromatic stretch) | | ¹H NMR (CDCl₃, ppm) | ~8.4 (s, 1H, -CH=N-), 7.0-7.8 (m, Ar-H and vinyl-H) | | ¹³C NMR (CDCl₃, ppm) | ~162 (-CH=N-), 125-150 (Aromatic and vinyl carbons) | | UV-Vis (EtOH, λmax) | ~290 nm (π→π), ~360 nm (n→π) |

Applications in Drug Development and Research

Cinnamaldehyde-derived Schiff bases are of significant interest to the pharmaceutical industry due to their wide array of biological activities. The imine linkage is often crucial for their bioactivity.

-

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger and Penicillium citrinum.[3][15] Their efficacy is often superior to that of cinnamaldehyde alone.[26]

-

Anticancer Activity: These compounds have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.[5] The mechanism is often attributed to the induction of apoptosis.[24]

-

Metal Complexation: The azomethine nitrogen serves as an excellent coordination site for metal ions, forming stable Schiff base metal complexes.[13] These complexes frequently exhibit enhanced biological activity compared to the free ligands.[13]

Conclusion

The offers a facile and versatile route to a class of compounds with immense potential in medicinal chemistry and materials science. While conventional heating remains a viable method, the adoption of modern techniques such as microwave-assisted and mechanochemical synthesis provides significant advantages in terms of speed, efficiency, and sustainability. These green methodologies not only accelerate the discovery process but also reduce the environmental impact of chemical synthesis. A thorough understanding of the reaction mechanism and the rationale behind the choice of catalyst and solvent allows researchers to optimize protocols for higher yields and purity. Coupled with robust spectroscopic characterization, these advanced synthetic strategies empower scientists to develop novel cinnamaldehyde Schiff base derivatives for a wide range of applications, from new antimicrobial drugs to advanced functional materials.

References

-

Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]

-

ResearchGate. (n.d.). The comparative results of conventional and microwave methods, analytical, physical data and magnetic moment values of the compounds. ResearchGate. [Link]

-

Chawla, P., et al. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica, 4(6), 2265-2269. [Link]

-

Wang, H., et al. (2016). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. Bioorganic & Medicinal Chemistry Letters, 26(4), 1193-1197. [Link]

-

Adabiardakani, A., et al. (2012). Cinnamaldehyde Schiff Base Derivatives: A Short Review. World Applied Programming, 2(11), 472-478. [Link]

-

Kambale, P. S., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51), 48153-48160. [Link]

-

Xiao, J., et al. (2011). Synthesis of Schiff base from chitosan and cinnamaldehyde and its antimicrobial activity. Advanced Materials Research, 287-290, 1693-1696. [Link]

-

Abubakar, M. I., et al. (2018). Liquid-assisted Mechanochemical Synthesis: Green Approach to Synthesis of Co(II) Schiff Base Complex and of Evaluation of Antimicrobial Activities. International Journal of Innovative Research & Development, 6(12). [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. ResearchGate. [Link]

-

Biradar, B., et al. (2022). Antimicrobial and anticancer insights of cinnamaldehyde Schiff bases and metal complexes. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Jarallah, H. M. (2014). Synthesis of some Schiff bases of cinnamaldehyde by employing microwave irradiation. Misan Journal of Academic Studies, 13(25), 211-221. [Link]

-

Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]

-

Adabiardakani, A., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. ResearchGate. [Link]

-

Arulselvan, P., et al. (2022). Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. Journal of Pharmaceutical Negative Results, 13(4), 125-131. [Link]

-

Tong, J. Y., et al. (2013). Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. Asian Journal of Chemistry, 25(11), 6323-6325. [Link]

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. Chem 124. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Kumar, S., et al. (2013). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2(5), 232-239. [Link]

-

ResearchGate. (2024). How to purify Schiff base product?. ResearchGate. [Link]

-

S, S., & G, S. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Research Journal of Recent Sciences, 3, 1-4. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of cinnamaldehyde Schiff base of SBDTC (NS). ResearchGate. [Link]

-

Basha, N. H., et al. (2023). Microwave Irradiation-assisted Synthesis of Schiff's Bases - A Review. European Chemical Bulletin, 12(10), 4840-4858. [Link]

-

Rathod, N., & Patel, J. (2023). Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application. International Journal of Innovative Science and Research Technology, 8(7), 2098-2111. [Link]

-

Setyono, H. A., et al. (2024). Modification Structure of Cinnamaldehyde with Primary Amines by Reflux and Sonication Methods in the Presence of Sulfuric Acid as a Catalyst. ResearchGate. [Link]

-

Stolar, T., et al. (2016). Mechanochemistry: A Force of Synthesis. ACS Central Science, 2(12), 859-869. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of chitosan-cinnamaldehyde Schiff base, chitosan, and cinnamaldehyde. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003441). HMDB. [Link]

-

ResearchGate. (2023). Microwave Assisted Synthesis of Schiff Bases: A Green Approach. ResearchGate. [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

-

Chacko, E. P., & Rao, G. K. (2007). Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry, 19(4), 3274-3276. [Link]

-

SolutionInn. (2016). The NMR spectrum of cinnamaldehyde follows. SolutionInn. [Link]

-

ResearchGate. (n.d.). FT-IR spectra and chemical formula of cinnamaldehyde. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz;.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Schematic representation of the solvent-free grinding method (mechanochemical synthesis) for the preparation of Schiff bases. ResearchGate. [Link]

-

Wang, H., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Royal Society Open Science, 4(9), 170493. [Link]

-

Mohamed, A. A., & Taher, N. H. (2008). Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. Rafidain Journal of Science, 19(2), 44-55. [Link]

-

ResearchGate. (n.d.). Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids. ResearchGate. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Olasunkanmi, L. O., et al. (2021). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Scientific Reports, 11(1), 8111. [Link]

-

S, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of ChemTech Research, 8(1), 226-231. [Link]

Sources

- 1. Synthesis of some Schiff bases of cinnamaldehyde by employing microwave irradiation | (Humanities, social and applied sciences) Misan Journal of Academic Studies [misan-jas.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. wjpsonline.com [wjpsonline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. journals-sathyabama.com [journals-sathyabama.com]

- 22. researchgate.net [researchgate.net]

- 23. [SOLVED] The NMR spectrum of cinnamaldehyde follows. (a) Determine the chemical shifts | SolutionInn [solutioninn.com]

- 24. ijisrt.com [ijisrt.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of N,N'-Dicinnamylidene-1,6-hexanediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-Dicinnamylidene-1,6-hexanediamine, a prominent member of the Schiff base family of compounds, stands as a molecule of significant industrial importance, primarily recognized for its role as a potent crosslinking agent. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a detailed exploration of its chemical properties, synthesis, and reactivity. By elucidating the causality behind its functional mechanisms and offering detailed experimental frameworks, this document aims to serve as a comprehensive resource for professionals engaged in materials science, polymer chemistry, and exploratory drug design. We will delve into the established applications of this diamine derivative, while also exploring its potential in emerging areas, grounded in the fundamental principles of its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 140-73-8) is a bis-Schiff base formed from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1][2] The resulting structure features a flexible six-carbon aliphatic chain linking two rigid cinnamylidene groups. This unique combination of a flexible spacer and conjugated aromatic systems imparts a distinct set of physical and chemical properties that are central to its applications.[2]

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₈N₂ | [][4] |

| Molecular Weight | 344.49 g/mol | [][4] |

| Appearance | Light-yellow to yellow to brown powder or crystals | [5] |

| Melting Point | 80-100 °C | [6] |

| Boiling Point (Predicted) | 530.5 °C at 760 mmHg | [][5] |

| Density (Predicted) | 0.92 g/cm³ | [][5] |

| Water Solubility | 44 mg/L at 25°C (low solubility) | [7] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and chloroform | [7] |

| LogP (Predicted) | 6.115 | [7] |

The molecule's structure, characterized by two imine (C=N) bonds and extensive π-conjugation within the cinnamylidene moieties, is fundamental to its reactivity.[2] The nitrogen atoms of the imine groups possess lone pairs of electrons, enabling them to act as ligands in coordination chemistry.[2]

Synthesis and Purification

The synthesis of this compound is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination reaction.[2]

Synthesis Pathway

The reaction involves the nucleophilic attack of the primary amine groups of 1,6-hexanediamine on the carbonyl carbons of two cinnamaldehyde molecules. This is followed by the elimination of two molecules of water to form the stable di-imine product.[2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a representative, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

1,6-Hexanediamine

-

Cinnamaldehyde

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-hexanediamine (1 molar equivalent) in ethanol.

-

To this solution, add cinnamaldehyde (2 molar equivalents) dropwise with continuous stirring. A slight exothermic reaction may be observed.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction, although it often proceeds without a catalyst.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

-

Dry the purified product under vacuum to obtain a crystalline solid.

Spectroscopic and Analytical Characterization

While peer-reviewed, experimentally determined spectroscopic data for this compound is not widely available in the public domain, its structural features allow for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the two phenyl rings are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Vinylic and Imine Protons: The protons of the -CH=CH-C=N- conjugated system will likely appear as multiplets in the δ 6.5-8.5 ppm range. The imine proton (-CH=N-) is expected to be in the more downfield portion of this range.

-

Aliphatic Protons: The methylene protons of the 1,6-hexanediamine backbone will be observed as multiplets in the upfield region (δ 1.3-3.6 ppm). The protons alpha to the nitrogen atoms (-N-CH₂-) will be the most deshielded.

¹³C NMR:

-

Aromatic Carbons: The carbons of the phenyl rings are expected to resonate in the δ 120-140 ppm region.

-

Imine Carbon: The carbon of the C=N double bond is anticipated to have a chemical shift in the δ 160-170 ppm range.

-

Vinylic Carbons: The carbons of the -CH=CH- double bonds will appear in the δ 120-150 ppm region.

-

Aliphatic Carbons: The carbons of the hexamethylene chain will be found in the upfield region (δ 25-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is indicative of the imine functional group.

-

C=C Stretch: Bands corresponding to the aromatic and vinylic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic and vinylic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 344. Fragmentation would likely occur at the C-C bonds of the aliphatic chain and cleavage of the imine bond.

Chemical Reactivity and Mechanisms of Action

The chemical reactivity of this compound is dominated by the imine linkages and the conjugated cinnamylidene systems.

Role as a Crosslinking Agent

The primary industrial application of this compound is as a crosslinking agent, particularly in the curing of epoxy resins and the vulcanization of elastomers.[6][7] It functions as a "blocked" diamine, where the reactive primary amine groups are protected as imines.[2]

Mechanism in Epoxy Curing:

-

Hydrolysis: Under typical epoxy curing conditions, which involve elevated temperatures and the presence of moisture, the Schiff base undergoes hydrolysis. This reaction cleaves the two imine bonds, regenerating 1,6-hexanediamine and two molecules of cinnamaldehyde.[2]

-

Crosslinking: The liberated 1,6-hexanediamine, a highly reactive primary diamine, then acts as the curing agent. The amine groups undergo a nucleophilic addition reaction with the epoxide rings of the resin, leading to the formation of a durable, crosslinked three-dimensional polymer network.[2][9]

Caption: Mechanism of epoxy curing using this compound.

Reduction Reactions

The imine and alkene functionalities of this compound are susceptible to reduction.

-

Selective Imine Reduction: Sodium borohydride (NaBH₄) can be used to selectively reduce the C=N double bonds to the corresponding secondary amines, yielding N,N'-bis(3-phenylpropyl)-1,6-hexanediamine. This transformation results in a more flexible and saturated diamine.[2]

-

Complete Saturation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, can reduce both the C=N and C=C double bonds.[2]

Oxidative Cleavage

The cinnamylidene groups are susceptible to oxidative cleavage at the carbon-carbon and carbon-nitrogen double bonds by strong oxidizing agents such as potassium permanganate or ozone.[2]

Potential Applications and Areas of Research

While its primary use is in polymer chemistry, the structural features of this compound suggest potential in other fields.

Antimicrobial and Biological Activity

Schiff bases are a well-known class of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][10][11] The imine group is often crucial for these activities.[11] Schiff bases derived from cinnamaldehyde, in particular, have shown promising antimicrobial effects, which may be attributed to the inherent biological activity of the cinnamaldehyde moiety.[12][13][14] While specific studies on the antimicrobial or cytotoxic effects of this compound are limited, its structure suggests that it could be a candidate for such investigations. Research on other diamine Schiff bases has indicated that their biological activity can be influenced by the nature of the diamine and the aldehyde used.[1][15]

Coordination Chemistry

The presence of two imine groups makes this compound a versatile chelating ligand capable of coordinating with various metal ions.[2] The formation of metal complexes can significantly alter the electronic and steric properties of the ligand, potentially leading to new catalytic or therapeutic applications.[16]

Safety and Toxicology

A comprehensive toxicological profile for this compound is not publicly available. However, information on its precursors and related compounds, as well as its classification under the Globally Harmonized System (GHS), provides some guidance.

-

GHS Classification: The compound is classified as causing skin irritation and may cause an allergic skin reaction.[4][17]

-

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[17]

It is important to note that toxicological data for the precursor, 1,6-hexanediamine dihydrochloride, indicates that it can cause irritation to the respiratory tract upon inhalation.[18] While this does not directly translate to the toxicological profile of the title compound, it underscores the need for careful handling. There is currently no available data on the cytotoxicity, such as IC₅₀ or LD₅₀ values, for this compound.[17]

Conclusion

This compound is a chemically versatile molecule with well-established applications in polymer science as a blocked diamine crosslinking agent. Its synthesis is straightforward, and its reactivity is governed by the characteristic chemistry of its imine and conjugated alkene functionalities. While its primary role is industrial, its structural similarity to other biologically active Schiff bases suggests that it may hold untapped potential in medicinal chemistry and materials science. Further research is warranted to fully characterize its spectroscopic properties, elucidate its biological activity profile, and expand its applications into new scientific domains.

References

- (2010). Synthesis, characterization and neurotoxicity of schiff bases derived from 1,8-diaminonaphthalene. Malaysian Journal of Analytical Sciences, 14(1), 25-31.

- Aragón-Muriel, A., et al. (2021). Antimicrobial Activity of Schiff Bases Derived from Ortho-Diaminocyclohexane, Meta-Phenylenediamine and 1,6-Diaminohexane: QSAR Study with Quantum Descriptors. Chemistry & Chemical Technology, 15(4), 509-517.

- Chohan, Z. H., et al. (2010). A Review on the Antimicrobial Activity of Schiff Bases. Journal of the Chemical Society of Pakistan, 32(6), 823-832.

- da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.

- De, P., et al. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. International Journal of Pharmaceutical Sciences and Research, 8(9), 3647-3653.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Lv, Y., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Royal Society Open Science, 4(9), 170535.

- Musa, M. A., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607.

- Pahontu, E., et al. (2015). Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes. Molecules, 20(9), 15936-15956.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- DergiPark. (2021). Investigation of The Effects of Diaminopyridine and o-Vanillin Derivative Schiff Base Complexes of Mn(II), Mn(III), Co(II) and Zn(II) on Catalytic Bleaching. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 752-776.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. Retrieved from [Link]

-

Cymer Chemicals. (n.d.). GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Retrieved from [Link]

-

SIELC Technologies. (2018). 1,6-Hexanediamine, N,N'-bis(3-phenyl-2-propenylidene)-. Retrieved from [Link]

- Wang, Y., et al. (2018). Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. Molecules, 23(11), 2999.

-

SpectraBase. (n.d.). N,N'-dicinnamylideneethylenediamine. Retrieved from [Link]

- ResearchGate. (2010). Toxicity study of Schiff bases derived from 2,6-diaminopyridine and their novel metal complexes.

-

ResearchGate. (n.d.). Curing of epoxy resins with amines. Retrieved from [Link]

- Google Patents. (2019). N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems.

-

DTIC. (1967). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved from [Link]

-

Scribd. (n.d.). Purification of Hexamethylenediamine. Retrieved from [Link]

- ResearchGate. (2013). In vitro evaluation of cytotoxicity of n-hexane extract from Alnus sieboldiana male flowers on VERO and HEK293 cell lines. Journal of Pre-Clinical and Clinical Research, 7(2).

- Google Patents. (2019). N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems.

-

DTIC. (1967). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved from [Link]

-

Scribd. (n.d.). Purification of Hexamethylenediamine. Retrieved from [Link]

- National Toxicology Program. (1994). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 33, 1-D10.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 4. This compound | C24H28N2 | CID 67325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. cymerchemicals.com [cymerchemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of N,N'-Dicinnamylidene-1,6-hexanediamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation and purity verification of N,N'-Dicinnamylidene-1,6-hexanediamine. As a bis-Schiff base, this molecule possesses a unique combination of conjugated aromatic systems and a flexible aliphatic linker, which is reflected in its spectral data. This document moves beyond mere procedural steps to explain the causality behind experimental choices, empowering researchers to not only replicate the analyses but also to interpret the resulting data with confidence. We will detail the core principles and provide field-proven protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Architecture

This compound is a symmetrical bis-Schiff base synthesized from the condensation of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine.[1] The resulting molecule, with a molecular formula of C₂₄H₂₈N₂ and a molecular weight of 344.49 g/mol , features two azomethine (-CH=N-) groups that are part of an extended π-conjugated system, linking phenyl rings to a central hexamethylene chain.[2][] This structure makes it a valuable compound in polymer chemistry, particularly as a crosslinking agent.[4]

Accurate and unambiguous characterization is paramount to ensuring the compound's identity, purity, and suitability for its intended application. A single analytical technique is insufficient; a holistic approach combining multiple spectroscopic methods is required to probe the electronic, vibrational, and atomic framework of the molecule.[5][6] This guide establishes a self-validating system of characterization.

Synthesis Overview: Formation of the Imine Bridge

The synthesis is a classic example of Schiff base formation, a condensation reaction that forms a carbon-nitrogen double bond. The nucleophilic primary amine groups of 1,6-hexanediamine attack the electrophilic carbonyl carbons of cinnamaldehyde, followed by the elimination of water to form the stable di-imine product.[7]

Caption: Synthesis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy is the ideal first step to confirm the formation of the extended conjugated system. The cinnamylidene moieties contain phenyl rings conjugated with both C=C and C=N double bonds. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in characteristic absorption bands in the UV-Vis region. We primarily expect to observe high-intensity π → π* transitions associated with the conjugated system and lower-intensity n → π* transitions from the non-bonding electrons on the imine nitrogen atoms.[6][8]

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble and that is transparent in the region of interest (typically 200-800 nm). Spectroscopic grade ethanol or acetonitrile are excellent starting points.

-

Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL). From this, prepare a working solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Data Acquisition: Rinse and fill the cuvette with the sample solution. Acquire the absorption spectrum from approximately 200 nm to 600 nm.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Data Presentation: Expected Absorption Maxima (λmax)

The exact λmax values are solvent-dependent.[1] However, based on analogous cinnamaldehyde-derived Schiff bases, the following absorptions can be anticipated.[7][9]

| Expected Transition | Approximate λmax Range (nm) | Rationale |

| π → π | 280 - 350 nm | High-intensity absorption arising from the extended conjugated system of the cinnamylidene moiety. |

| n → π | 380 - 450 nm | Lower-intensity absorption from the non-bonding electrons of the two azomethine (C=N) nitrogen atoms.[8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for confirming the successful synthesis of a Schiff base. Its diagnostic power lies in its ability to identify specific covalent bonds. In this case, the most critical piece of evidence is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, coupled with the disappearance of the C=O stretch from the cinnamaldehyde reactant and the N-H bends from the 1,6-hexanediamine reactant.[10]

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample on the ATR crystal or in the KBr pellet holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Data Presentation: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Significance |

| C=N Stretch (Azomethine) | 1600 - 1650 | Key diagnostic peak. Its presence confirms the formation of the imine bond.[8] |

| C=C Stretch (Alkenyl & Aromatic) | 1570 - 1620 | Confirms the presence of the vinyl and phenyl groups from the cinnamaldehyde precursor. |

| =C-H Stretch (Aromatic/Vinyl) | 3000 - 3100 | C-H stretching from the sp² hybridized carbons of the phenyl and vinyl groups. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Asymmetric and symmetric stretching of the -CH₂- groups in the hexanediamine backbone.[11] |

| =C-H Bend (Aromatic) | 690 - 900 | Out-of-plane bending provides information on the substitution pattern of the phenyl rings. |

| Absence of C=O Stretch | (at ~1680 cm⁻¹) | Confirms consumption of the cinnamaldehyde reactant. |

| Absence of N-H Bend | (at ~1590-1650 cm⁻¹) | Confirms consumption of the primary amine reactant (note: this may overlap with C=N, but the N-H stretch ~3300-3500 will be absent). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[12] For this compound, ¹H NMR is used to identify and integrate the signals for protons in the aliphatic chain, the vinyl and azomethine groups, and the aromatic rings. ¹³C NMR complements this by identifying the carbon skeleton, most notably the diagnostic signal for the imine carbon.[13]

Experimental Protocol

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the solution is homogeneous.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include setting the spectral width, number of scans (e.g., 8-16), and relaxation delay.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and integrate the signals. For ¹³C NMR, calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR Spectroscopic Analysis.

Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| -CH=N- (Azomethine) | ~8.1 - 8.4 | Triplet (t) | 2H | Key diagnostic signal. Deshielded due to the electronegative nitrogen. Coupled to adjacent vinyl proton.[14] |

| -CH=CH- (Vinyl) | ~6.8 - 7.2 | Multiplet (m) | 4H | Complex multiplet due to coupling with each other and the azomethine proton. |

| C₆H₅- (Aromatic) | ~7.2 - 7.6 | Multiplet (m) | 10H | Protons on the two phenyl rings. |

| =N-CH₂- (α-methylene) | ~3.5 - 3.7 | Triplet (t) | 4H | Deshielded by the adjacent imine nitrogen. Coupled to the β-methylene protons. |

| -CH₂- (β-methylene) | ~1.6 - 1.8 | Quintet (p) | 4H | Aliphatic protons adjacent to α- and γ-methylenes. |

| -CH₂- (γ-methylene) | ~1.3 - 1.5 | Quintet (p) | 4H | Central, most shielded aliphatic protons in the hexanediamine chain. |

Data Presentation: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Environment | Expected δ (ppm) | Rationale |

| -C=N- (Imine) | ~160 - 165 | Key diagnostic signal. Highly deshielded due to the C=N double bond.[15] |

| C₆H₅- (Aromatic, ipso) | ~135 - 137 | The carbon atom of the phenyl ring attached to the vinyl group. |

| -CH=CH- (Vinyl) | ~125 - 145 | The two sp² carbons of the vinyl group will appear in this region. |

| C₆H₅- (Aromatic) | ~127 - 130 | Signals for the remaining carbons of the phenyl rings. |

| =N-CH₂- (α-methylene) | ~58 - 62 | The carbon atom directly attached to the imine nitrogen. |

| -CH₂- (β, γ-methylenes) | ~26 - 32 | The remaining aliphatic carbons of the hexanediamine backbone.[16] |

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound.[17] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the compound's mass.

Experimental Protocol

-

Solvent System: Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-500) to observe the expected molecular ion.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Data Presentation: Expected Mass-to-Charge Ratio (m/z)

| Ion Species | Formula | Calculated Exact Mass | Expected m/z |

| [M] | C₂₄H₂₈N₂ | 344.2252 | 344.2 |

| [M+H]⁺ | [C₂₄H₂₉N₂]⁺ | 345.2331 | 345.2 |

| [M+Na]⁺ | [C₂₄H₂₈N₂Na]⁺ | 367.2150 | 367.2 |

Trustworthiness: The primary goal is to observe a prominent peak at m/z 345.2 .[2] The presence of this ion, corresponding to the protonated molecule, provides high-confidence verification of the molecular weight. By inducing fragmentation (e.g., by increasing the cone voltage), cleavage at the C-C bonds of the hexyl chain or at the C-N bond could be observed, further validating the structure.

Summary and Conclusion

The comprehensive spectral characterization of this compound is achieved through the logical application of orthogonal spectroscopic techniques. UV-Vis spectroscopy confirms the formation of the extended electronic conjugation. FT-IR provides definitive proof of the key azomethine functional group. ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the complete molecular skeleton. Finally, mass spectrometry validates the molecular weight with high precision. Together, these methods form a self-validating workflow that ensures the structural integrity and identity of the target compound, providing the necessary confidence for its use in research and development.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Medical Science and Clinical Invention, 11(08), 7179–7185. Retrieved from [Link]

- El-Behery, M., & El-Twigry, H. (2005). Synthesis and spectroscopic studies on ternary bis-Schiff-base complexes having oxygen and/or nitrogen donors. Transition Metal Chemistry, 30(7), 856–864.

-

El-Behery, M., & El-Twigry, H. (2007). Synthesis and spectroscopic studies on ternary bis-Schiff-base complexes having oxygen and/or nitrogen donors. Journal of Coordination Chemistry, 60(1), 57-71. Retrieved from [Link]

-

Mohamed, A. A., & Taher, N. H. (2008). Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. Rafidain journal of science, 19(3), 30-41. Retrieved from [Link]

-

Sadeek, S. A., El-Attar, M. S., & Abd El-Hamid, S. M. (2014). Spectroscopic Investigation Of New Schiff Base Metal Complexes. International Journal of Advanced Research, 2(7), 808-823. Retrieved from [Link]

-

Sánchez-Calderón, G., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8031. Retrieved from [Link]

-

Kumar, A. (2023). Principles of Organic Spectroscopy. Open Access Journals, 1(1). Retrieved from [Link]

-

Panda, S., & Mohanty, S. (2017). Cinnamaldehyde Schiff Base Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1214-1219. Retrieved from [Link]

-

Bendale, A. R., et al. (2021). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Journal of Transition Metal Complexes, 2021. Retrieved from [Link]

-

Ali, A. M., et al. (2015). Synthesis, characterization and antimicrobial activity of Co(II), Cu(II), and Mn(II) metal complexes of Schiff base ligand derived from cinnamaldehyde and ethylenediamine. ResearchGate. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). Retrieved from [Link]

-

Elangovan, V., et al. (2025). Design, Synthesis, and Fluorescence Properties of Bis-Schiff Base Derivatives Via Spectroscopic, Computational, and Docking Approaches. Journal of Fluorescence. Retrieved from [Link]

-

Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

-

Aljamali, N. M. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research, 6(8), 1-10. Retrieved from [Link]

-

Karuppasamy, K., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(42), 39016–39034. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). 1,6-Hexanediamine, N,N'-bis(3-phenyl-2-propenylidene)-. Retrieved from [Link]

-

NIST. (n.d.). 1,6-Hexanediamine IR Spectrum. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the compounds in n-hexane (HEX). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244). Retrieved from [Link]

-

NIST. (n.d.). 1,6-Hexanediamine Mass Spectrum. Retrieved from [Link]

-

Cymer Chemicals. (n.d.). GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]...*. Polymers, 11(12), 2050. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C24H28N2 | CID 67325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bendola.com [bendola.com]

- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244) [hmdb.ca]

- 17. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

An In-depth Technical Guide to the Solubility of N,N'-Dicinnamylidene-1,6-hexanediamine in Organic Solvents

Introduction

N,N'-Dicinnamylidene-1,6-hexanediamine is a bis-Schiff base compound synthesized from the condensation of cinnamaldehyde and 1,6-hexanediamine.[1] This molecule's unique structure, featuring aromatic rings, conjugated systems, and a flexible aliphatic linker, gives rise to its application in polymer chemistry as a crosslinking and curing agent. For researchers and professionals in drug development and materials science, a comprehensive understanding of its solubility in various organic solvents is paramount for synthesis, purification, formulation, and application. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical predictions and robust experimental protocols for its quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈N₂ | [2][3] |

| Molecular Weight | 344.49 g/mol | [2][3] |

| Appearance | Fine yellow to yellowish-brown crystalline powder | |

| Melting Point | 91-93 °C | [4] |

| Density | ~0.92 g/cm³ | [5][6] |

| Water Solubility | Insoluble (44mg/L at 25℃ reported) | [7][5][6] |

Theoretical Solubility Profile: A Predictive Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of both the solute and the solvent, as well as specific intermolecular interactions, will govern the extent of dissolution.

Molecular Structure Analysis

This compound possesses distinct structural features that influence its solubility:

-

Nonpolar Character: The two phenyl groups and the hexamethylene chain contribute significantly to the molecule's nonpolar nature.

-

Polar Character: The two imine (-C=N-) groups introduce polarity to the molecule.

-

Hydrogen Bonding: The nitrogen atoms in the imine groups can act as hydrogen bond acceptors. However, the absence of hydrogen bond donors in the molecule itself means it will rely on protic solvents to engage in this type of interaction.

Based on this structure, it is anticipated that this compound will exhibit favorable solubility in solvents of moderate polarity and those with some hydrogen bonding capability. Its large nonpolar surface area suggests poor solubility in highly polar solvents like water, which is consistent with available data.[7][5][6]

Hansen Solubility Parameters (HSP) for Solvent Selection

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Qualitative & Predicted Quantitative Solubility Data

The following table summarizes the known qualitative solubility and provides a predicted quantitative solubility range in a diverse array of organic solvents. These predictions are based on the structural analysis and general solubility principles of Schiff bases.[10][11]

| Solvent | Solvent Class | Predicted Solubility at 25°C | Rationale |

| Water | Highly Polar Protic | < 0.1 g/L | Predominantly nonpolar structure.[5][6] |

| Methanol | Polar Protic | 10-50 g/L | Known to be soluble; moderate polarity and hydrogen bonding capability.[7] |

| Ethanol | Polar Protic | 15-60 g/L | Known to be soluble; similar to methanol but slightly less polar. |

| Chloroform | Halogenated | > 100 g/L | Known to be soluble; effective at solvating moderately polar compounds. |

| Acetone | Polar Aprotic | 50-150 g/L | Good balance of polarity to dissolve the imine groups and accommodate the nonpolar regions.[10] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 70-200 g/L | Moderately polar and can interact favorably with the entire molecule.[12] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | > 200 g/L | Highly effective at dissolving a wide range of organic compounds.[12] |

| Toluene | Aromatic Nonpolar | 5-25 g/L | Favorable interactions with the phenyl rings, but may struggle to solvate the polar imine groups. |

| n-Hexane | Aliphatic Nonpolar | < 1 g/L | Unlikely to effectively solvate the polar imine groups.[10] |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, well-defined experimental protocols are necessary. The following sections detail two robust methods for the quantitative determination of the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a thermodynamic equilibrium solubility method and is considered the "gold standard" for its accuracy and reliability.

Caption: Workflow for gravimetric solubility determination.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the mixtures for 24-48 hours to ensure that equilibrium is reached.

-